molecular formula C13H17N3O2 B1378288 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine CAS No. 1414367-14-8

4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine

Cat. No.: B1378288
CAS No.: 1414367-14-8
M. Wt: 247.29 g/mol
InChI Key: FBACWEBHVJNAHM-UHFFFAOYSA-N
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Description

4-[3-(Diethoxymethyl)-1H-pyrazol-5-yl]pyridine is a versatile small molecule scaffold with a molecular formula of C13H17N3O2 and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a pyrazole ring, which is further modified with a diethoxymethyl group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine involves several steps, starting with the preparation of the pyrazole ring followed by its functionalization and subsequent coupling with the pyridine ring. One common synthetic route includes the reaction of 3-(diethoxymethyl)-1H-pyrazole with 4-bromopyridine under palladium-catalyzed cross-coupling conditions . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[3-(Diethoxymethyl)-1H-pyrazol-5-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[3-(Diethoxymethyl)-1H-pyrazol-5-yl]pyridine is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar compounds to 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine include other pyrazole and pyridine derivatives, such as:

  • 4-[3-(Methoxymethyl)-1H-pyrazol-5-yl]pyridine
  • 4-[3-(Ethoxymethyl)-1H-pyrazol-5-yl]pyridine
  • 4-[3-(Propoxymethyl)-1H-pyrazol-5-yl]pyridine

These compounds share similar structural features but differ in the substituents on the pyrazole ring. The uniqueness of this compound lies in its specific diethoxymethyl group, which can influence its reactivity and interactions with biological targets.

Biological Activity

4-[3-(Diethoxymethyl)-1H-pyrazol-5-yl]pyridine is a small molecule with significant potential in biological research and pharmaceutical applications. Its structure includes a pyrazole moiety, which is known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C13H17N3O2
  • Molecular Weight : 247.29 g/mol
  • Structure : The compound features a pyridine ring substituted with a diethoxymethyl pyrazole group, which is crucial for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and application context.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of pyrazole derivatives, including this compound. The DPPH scavenging assay demonstrated that compounds in this class exhibit significant radical scavenging abilities, suggesting their potential as antioxidant agents. For instance, related compounds showed IC50 values indicating effective scavenging capabilities .

CompoundIC50 (μg/mL)
This compoundTBD
Other Pyrazole Derivatives4.67 - 45.32

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been documented, which is essential for the synthesis of pro-inflammatory mediators. In vitro studies have shown that these compounds can stabilize cell membranes and reduce inflammation markers .

Antimicrobial Activity

Preliminary evaluations indicate that this compound exhibits antimicrobial properties against various pathogens. Studies on related pyrazole compounds have demonstrated effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans through mechanisms involving disruption of microbial cell integrity .

Anticancer Activity

The anticancer potential of pyrazole derivatives has gained attention in recent research. Compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, certain derivatives demonstrated IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents against cancer .

Case Studies

Several case studies illustrate the biological relevance of pyrazole derivatives:

  • Study on M4 Muscarinic Receptors : Research has shown that pyrazole derivatives can act as positive allosteric modulators at muscarinic receptors, enhancing acetylcholine binding and signaling efficacy. This property suggests potential applications in treating neurological disorders .
  • Antioxidant Evaluation : A comparative study evaluated the antioxidant activities of various pyrazole compounds using DPPH assays, revealing that modifications to the pyrazole structure significantly influence antioxidant efficacy .

Properties

IUPAC Name

4-[5-(diethoxymethyl)-1H-pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-3-17-13(18-4-2)12-9-11(15-16-12)10-5-7-14-8-6-10/h5-9,13H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBACWEBHVJNAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=NN1)C2=CC=NC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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